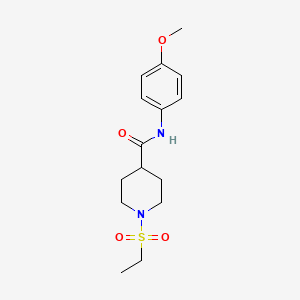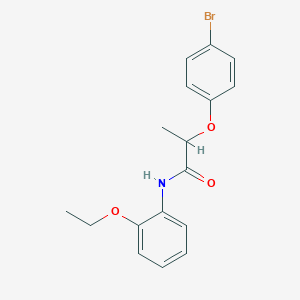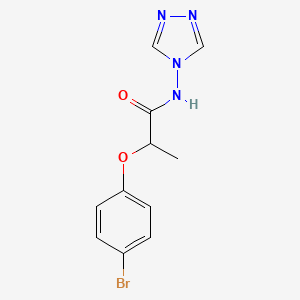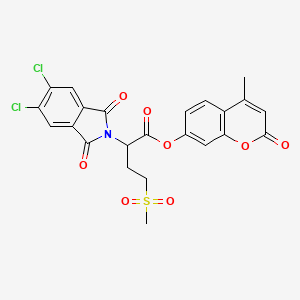
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide
描述
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide, also known as ACPD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a complex process, and its mechanism of action and biochemical effects have been studied in detail.
作用机制
The mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to act through the modulation of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in synaptic transmission in the brain, and N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of both ionotropic and metabotropic glutamate receptors. This modulation can lead to changes in neuronal excitability, synaptic plasticity, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glutamate receptors, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to modulate the activity of other neurotransmitter systems, including GABA, dopamine, and serotonin. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has several advantages for use in lab experiments. It is a highly specific and potent compound that can be used to study the effects of glutamate receptor modulation in a variety of experimental systems. However, the complexity of its synthesis and the need for careful purification can make it difficult to obtain in large quantities. Additionally, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has a relatively short half-life, which can limit its use in some experimental systems.
未来方向
There are several future directions for research on N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been investigated for its potential as a treatment for addiction, with studies showing that it can reduce drug-seeking behavior in animal models of addiction. Additionally, further research is needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide and its effects on other neurotransmitter systems.
科学研究应用
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide has been shown to have anticonvulsant and analgesic effects.
属性
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-24-18-2-4-19(5-3-18)25-7-6-20(23)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h2-5,15-17H,6-14H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBKORLAHJVRDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111175.png)
![2-(2,4-dichlorophenoxy)-N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B4111180.png)

![2-(4-chloro-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4111196.png)
![methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate](/img/structure/B4111203.png)

![N-[3-benzoyl-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111226.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-5-bromo-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111240.png)


![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
![ethyl 3-[({4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoyl}oxy)methyl]benzoate](/img/structure/B4111276.png)
![2-[2-(4-bromophenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4111282.png)